2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole acetamide class, characterized by a triazole core substituted with a 4-methoxyphenyl group at position 5 and a sulfanyl-linked acetamide chain terminating in a 4-nitrophenyl moiety. Its molecular formula is C₁₈H₁₆N₆O₃S, with a molecular weight of 412.47 g/mol .
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c1-27-14-8-2-11(3-9-14)16-20-21-17(22(16)18)28-10-15(24)19-12-4-6-13(7-5-12)23(25)26/h2-9H,10,18H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFKTUWRGGZNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, data tables, and case studies.
The compound's chemical formula is , with a molecular weight of 280.31 g/mol. It is characterized by the presence of a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 280.31 g/mol |
| CAS Number | 840498-03-5 |
| Appearance | Powder |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. In vitro tests have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Testing
In a study assessing the antibacterial efficacy of triazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 32 µg/mL against E. coli, suggesting promising antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Triazole derivatives are recognized for their ability to inhibit tumor growth in various cancer cell lines.
Research Findings on Anticancer Activity
A study published in the Egyptian Journal of Chemistry reported that triazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The IC50 values for selected compounds were found to be lower than those for standard chemotherapeutic agents like cisplatin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 3.3 |
| Cisplatin | MDA-MB-231 | 10 |
The proposed mechanism by which triazole compounds exert their biological effects includes inhibition of nucleic acid synthesis and interference with cellular metabolism. The presence of the nitrophenyl group is believed to enhance the interaction with biological targets, leading to increased efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs and their substituent-driven differences:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitrophenyl group enhances electrophilicity compared to analogs with acetamidophenyl (polar) or methoxyphenyl (electron-donating) substituents. This may improve interactions with enzymes like reverse transcriptase .
Antimicrobial and Anti-Inflammatory Activity
- Anti-Inflammatory Lead : The pyridinyl-substituted analog (R₁ = 2-pyridinyl, R₂ = 3-methylphenyl) demonstrated 1.28× higher anti-inflammatory activity than diclofenac sodium in formalin-induced edema models, linked to COX-2 inhibition . The target compound’s nitro group may similarly enhance COX-2 binding but requires empirical validation.
- Antimicrobial Potential: Analogs with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring (KA3, KA4, KA7) showed improved MIC values against E. coli and S. aureus . The target compound’s nitro group aligns with this trend.
Enzyme Inhibition
- Reverse Transcriptase (RT) Inhibition: AM31, a structural analog with a 2-hydroxyphenyl and 4-nitrophenyl motif, exhibited nanomolar inhibition constants (KI) against HIV-1 RT, surpassing Nevirapine . The target compound’s 4-nitrophenyl group may mimic this interaction, though the methoxyphenyl substituent could alter binding geometry.
Insect Olfactory Modulation
- Orco Receptor Agonists/Antagonists : VUAA1 and OLC-12 (ethyl/pyridinyl substituents) are potent modulators of insect olfactory receptors . The target compound’s nitro group may reduce compatibility with Orco’s binding pocket compared to pyridinyl or ethyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
